molecular formula C16H32O B8477755 Cyclohexanepropanol, 2,2,3,6-tetramethyl-alpha-propyl- CAS No. 95851-08-4

Cyclohexanepropanol, 2,2,3,6-tetramethyl-alpha-propyl-

Cat. No. B8477755
M. Wt: 240.42 g/mol
InChI Key: ZXEXKFFXTYZXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04626602

Procedure details

2 G (8.5 mM) of 1-(2,2,3,6-tetramethyl-1-cyclohexylidene)-1-hexen-3-ol in 20 ml of ethyl acetate were hydrogenated in the presence of 0.2 g of palladium at 5% on charcoal, in an autoclave containing a hydrogen atmosphere maintained at a pressure of 100 atm. After filtration, the mixture was concentrated and distilled by means of a bulb apparatus (bath temp.: about 130°) under reduced pressure. There were thus obtained 1.9 g (yield 95%) of a mixture containing about 80% by weight of 1-(2,2,c-3,t-6-tetramethyl-r-1-cyclohexyl)-3-hexanol and 10% of 1-(2,2,t-3,c-6-tetramethyl-r-1-cyclohexyl)-3-hexanol accompanied by minor amounts of 1-(2,2,c-3,c-6-tetramethyl-r-1-cyclohexyl)-3-hexanol and 1-(2,2,t-3,t-6-tetramethyl-r-1-cyclohexyl)-3-hexanol.
Name
1-(2,2,3,6-tetramethyl-1-cyclohexylidene)-1-hexen-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[CH:7]([CH3:8])[CH2:6][CH2:5][CH:4]([CH3:9])[C:3]1=[C:10]=[CH:11][CH:12]([OH:16])[CH2:13][CH2:14][CH3:15].[H][H]>C(OCC)(=O)C.[Pd]>[CH3:17][C:2]1([CH3:1])[CH:7]([CH3:8])[CH2:6][CH2:5][CH:4]([CH3:9])[CH:3]1[CH2:10][CH2:11][CH:12]([OH:16])[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
1-(2,2,3,6-tetramethyl-1-cyclohexylidene)-1-hexen-3-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C(CCC1C)C)=C=CC(CCC)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at a pressure of 100 atm
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled by means of a bulb apparatus (bath temp.: about 130°) under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C(CCC1C)C)CCC(CCC)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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